molecular formula C15H15N5O3 B11005264 3-(3-methoxy-1,2-oxazol-5-yl)-N-[3-(1H-1,2,4-triazol-3-yl)phenyl]propanamide

3-(3-methoxy-1,2-oxazol-5-yl)-N-[3-(1H-1,2,4-triazol-3-yl)phenyl]propanamide

Cat. No.: B11005264
M. Wt: 313.31 g/mol
InChI Key: OKUOMZNGZYOPFV-UHFFFAOYSA-N
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Description

3-(3-methoxy-1,2-oxazol-5-yl)-N-[3-(1H-1,2,4-triazol-3-yl)phenyl]propanamide is a complex organic compound that features a combination of oxazole and triazole rings. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-methoxy-1,2-oxazol-5-yl)-N-[3-(1H-1,2,4-triazol-3-yl)phenyl]propanamide typically involves multi-step organic reactions. The process begins with the preparation of the oxazole and triazole intermediates, followed by their coupling to form the final product. Common reagents used in these reactions include various acids, bases, and solvents under controlled temperature and pressure conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to increase yield and reduce costs. This often includes the use of automated reactors and continuous flow systems to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

3-(3-methoxy-1,2-oxazol-5-yl)-N-[3-(1H-1,2,4-triazol-3-yl)phenyl]propanamide can undergo several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form various derivatives.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups into the molecule.

Scientific Research Applications

3-(3-methoxy-1,2-oxazol-5-yl)-N-[3-(1H-1,2,4-triazol-3-yl)phenyl]propanamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored as a potential therapeutic agent for various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(3-methoxy-1,2-oxazol-5-yl)-N-[3-(1H-1,2,4-triazol-3-yl)phenyl]propanamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact pathways and targets involved.

Comparison with Similar Compounds

Similar Compounds

    3-methoxy-1,2-oxazol-5-yl)methanamine: A related compound with similar structural features.

    1H-1,2,4-triazole derivatives: Compounds containing the triazole ring, often studied for their biological activities.

Uniqueness

3-(3-methoxy-1,2-oxazol-5-yl)-N-[3-(1H-1,2,4-triazol-3-yl)phenyl]propanamide is unique due to its specific combination of oxazole and triazole rings, which may confer distinct biological properties and synthetic versatility compared to other similar compounds.

Properties

Molecular Formula

C15H15N5O3

Molecular Weight

313.31 g/mol

IUPAC Name

3-(3-methoxy-1,2-oxazol-5-yl)-N-[3-(1H-1,2,4-triazol-5-yl)phenyl]propanamide

InChI

InChI=1S/C15H15N5O3/c1-22-14-8-12(23-20-14)5-6-13(21)18-11-4-2-3-10(7-11)15-16-9-17-19-15/h2-4,7-9H,5-6H2,1H3,(H,18,21)(H,16,17,19)

InChI Key

OKUOMZNGZYOPFV-UHFFFAOYSA-N

Canonical SMILES

COC1=NOC(=C1)CCC(=O)NC2=CC=CC(=C2)C3=NC=NN3

Origin of Product

United States

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